Dilauryl thiodipropionate
Overview
Description
Dilauryl thiodipropionate is a white crystalline solid with a characteristic sweetish ester-like odor. It is an ester of thiodipropionic acid and lauryl alcohol, and it is commonly used as an antioxidant in various applications . The molecular formula of this compound is C30H58O4S, and it has a molecular weight of 514.844 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilauryl thiodipropionate is synthesized through a two-step process under mild conditions. The first step involves the esterification of thiodipropionic acid with lauryl alcohol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dilauryl thiodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its antioxidant properties, which involve the decomposition of lipid hydroperoxides and the inactivation of peracids .
Common Reagents and Conditions
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines and alcohols under appropriate conditions.
Major Products Formed
Oxidation: The major product formed from the oxidation of this compound is the corresponding sulfoxide.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Substitution: Substitution reactions result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Dilauryl thiodipropionate has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Industry: this compound is used in the cosmetics industry as an antioxidant, stabilizer, lubricant, and emollient.
Mechanism of Action
Dilauryl thiodipropionate exerts its effects primarily through its antioxidant activity. It effectively scavenges free radicals and decomposes lipid hydroperoxides, thereby interrupting the chain reaction of lipid peroxidation. This action helps in preventing oxidative damage to various substrates, including oils, fats, and polymers . The compound’s ability to form a protective barrier also contributes to its effectiveness in maintaining the stability and integrity of formulations .
Comparison with Similar Compounds
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Bis(dodecyloxycarbonylethyl) sulfide
- Thiodipropionic acid didodecyl ester
Uniqueness
Dilauryl thiodipropionate is unique among similar compounds due to its high molecular weight and specific antioxidant properties. It is particularly effective in scavenging free radicals and decomposing lipid hydroperoxides, making it a valuable additive in various applications . Its stability and protective effects under different conditions further enhance its utility in industrial and cosmetic formulations .
Properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026999 | |
Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |
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Molecular Weight |
514.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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Record name | Dilauryl thiodipropionate | |
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Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in most organic solvents | |
Record name | DILAURYL THIODIPROPIONATE | |
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Density |
0.975 at 25 °C (solid 25 °C) | |
Record name | DILAURYL THIODIPROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
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Vapor Pressure |
0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |
Record name | Dilauryl thiodipropionate | |
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Record name | DILAURYL THIODIPROPIONATE | |
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Color/Form |
White flakes | |
CAS No. |
123-28-4, 31852-09-2 | |
Record name | Dilauryl thiodipropionate | |
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Record name | Dilauryl thiodipropionate | |
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Record name | Didodecyl thiodipropionate | |
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Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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Record name | Didodecyl 3,3'-thiodipropionate | |
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Record name | DILAURYL THIODIPROPIONATE | |
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Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
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Melting Point |
40 °C, 43 - 44 °C | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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